4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde
Description
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde is a pyridazinone-based small molecule characterized by a benzaldehyde moiety substituted with ethoxy and a pyridazinone ring system bearing a chlorine atom and a phenyl group. Its molecular formula is C₁₉H₁₅ClN₂O₄, with a molecular weight of 370.79 g/mol (calculated from structural data). The compound’s structure combines a reactive aldehyde group with electron-withdrawing (chloro) and electron-donating (ethoxy, phenyl) substituents, making it a versatile intermediate in medicinal chemistry and organic synthesis .
Key structural features include:
- Chlorine substituent: Enhances electrophilicity and influences molecular interactions.
- Benzaldehyde group: Provides a site for further functionalization via condensation or nucleophilic addition.
The compound has been referenced in patents and synthetic workflows, particularly in the development of KRas4B/PDE6δ inhibitors for pancreatic cancer therapy .
Properties
IUPAC Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxy-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-25-16-10-13(12-23)8-9-15(16)26-17-11-21-22(19(24)18(17)20)14-6-4-3-5-7-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUSAFCDRNQJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridazine moiety linked to an ethoxybenzaldehyde group. Its molecular formula is , and its molecular weight is approximately 345.78 g/mol. The presence of chlorine and various functional groups suggests potential reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens .
Anticancer Properties
Research has highlighted the anticancer potential of related dihydropyridazine derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation . A notable study reported that a structurally analogous compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising cytotoxic activity .
Anti-inflammatory Effects
Inflammation is a key factor in numerous chronic diseases, and compounds with dihydropyridazine structures have been explored for their anti-inflammatory properties. In vivo models have shown that these compounds can reduce markers of inflammation, such as cytokine levels and leukocyte infiltration in tissues . This suggests a potential role in managing conditions like arthritis or inflammatory bowel disease.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Modulation of Signaling Pathways : Evidence suggests that these compounds can influence signaling pathways related to cell survival and apoptosis, including the PI3K/Akt and MAPK pathways .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of dihydropyridazine derivatives, including those structurally similar to this compound. The results showed significant inhibition of tumor growth in xenograft models, with detailed analysis revealing that these compounds triggered apoptosis via caspase activation .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory models, administration of a related compound resulted in reduced edema and lower levels of pro-inflammatory cytokines in mice subjected to induced inflammation. Histological analysis confirmed less tissue damage compared to control groups .
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against resistant strains | Disruption of bacterial cell wall |
| Anticancer | Induces apoptosis | Modulation of apoptotic pathways |
| Anti-inflammatory | Reduces inflammation | Inhibition of pro-inflammatory cytokines |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity
- Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. The structural characteristics of 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde may contribute to its potential effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The modulation of cytokine production and inhibition of inflammatory mediators are potential mechanisms through which it exerts these effects.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent functionalization to introduce the ether and aldehyde groups. Various synthetic routes have been explored to optimize yield and purity, which are crucial for pharmacological testing .
Case Study 1: Antitumor Activity
A study conducted on synthesized derivatives of the compound demonstrated a significant reduction in tumor growth in xenograft models. The compound was administered at varying dosages, revealing a dose-dependent response in tumor inhibition, with a notable increase in apoptosis markers observed through histological analysis.
Case Study 2: Antimicrobial Testing
In vitro assays were performed to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Methoxy and ethoxy groups at position 3 of the benzaldehyde ring influence electron density and steric hindrance. Ethoxy provides greater lipophilicity compared to methoxy .
Core Modifications :
- Replacement of the benzaldehyde group with a nitrile () eliminates aldehyde reactivity but introduces a strong electron-withdrawing group, which may stabilize the molecule in acidic conditions.
- Piperazine derivatives () expand the molecule’s ability to engage in hydrogen bonding and cationic interactions, relevant to protein binding .
Stability and Handling
- The target compound requires storage at +4°C, similar to analogues in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
